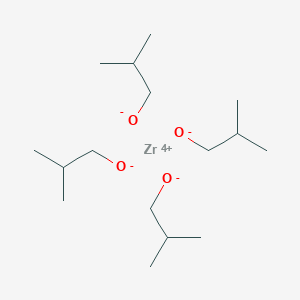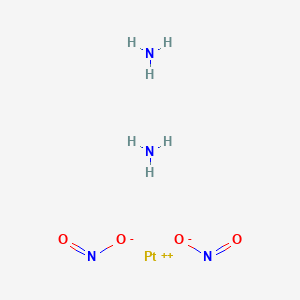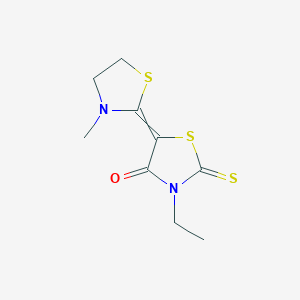
Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl-
Descripción general
Descripción
Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl-, also known as 4-chloro-3-nitro-N-phenylbenzenesulfonamide, is a compound with the molecular formula C12H9ClN2O4S . It has a molecular weight of 312.73 g/mol .
Synthesis Analysis
The synthesis of 4-Chloro-3-nitrobenzenesulfonamide involves the slow addition of Chlorosulphonic acid (450 mL) to 2-chloronitrobenzene (100 g). The reaction mass is heated to 100°C and maintained at that temperature for 6 hours before cooling to ambient temperature and stirring for an additional 12 hours .Molecular Structure Analysis
The molecular structure of Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- is characterized by the presence of a benzenesulfonamide group. The N-phenyl rings are twisted with respect to the benzene ring of the phenylsulfonamide group .Chemical Reactions Analysis
4-Chloro-3-nitrobenzenesulfonamide is used as a chemical intermediate for azo dyes . Modifications on the sulfonamide moiety of JC124 are well tolerated .Physical And Chemical Properties Analysis
Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- has a molecular weight of 312.73 g/mol and an exact mass of 311.9971556 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 .Aplicaciones Científicas De Investigación
Preparation of Functionalized 1 H -Indenes
This compound is used in the preparation of functionalized 1 H -indenes via copper-catalyzed arylative cyclization . This process is significant in the synthesis of complex organic molecules, as it allows for the formation of carbon-carbon bonds, which are crucial in the construction of organic compounds.
Synthesis of N-Arylsulfonyl-3-Acylindole Arylcarbonyl Hydrazone Derivatives
4-chloro-3-nitro-N-phenylbenzenesulfonamide serves as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives . These derivatives have shown potential nematicidal activity, making them of interest in the development of new pesticides.
Radiosynthesis of Analogs of Serotonin Transporter (SERT) Ligands
Although not directly, but a similar compound, 4-Chloro-3-nitrobenzonitrile, has been employed for the radiosynthesis of analogs of serotonin transporter (SERT) ligands . These ligands are used in positron emission tomography (PET) studies, which are crucial in the field of medical imaging.
Preparation of N-(4-Cyano-2-Nitrophenyl)Glycine
Again, a similar compound, 4-Chloro-3-nitrobenzonitrile, has been used for the preparation of N-(4-cyano-2-nitrophenyl)glycine . This compound could have potential applications in the synthesis of various pharmaceuticals.
Mecanismo De Acción
Propiedades
IUPAC Name |
4-chloro-3-nitro-N-phenylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4S/c13-11-7-6-10(8-12(11)15(16)17)20(18,19)14-9-4-2-1-3-5-9/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEGBBKQFMABPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059673 | |
| Record name | Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- | |
CAS RN |
137-49-5 | |
| Record name | 4-Chloro-3-nitro-N-phenylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 137-49-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-nitro-N-phenylbenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile](/img/structure/B85672.png)



